ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure with a cyclopropyl group and a nitro group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and alkenes.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Chemical Reactions Analysis
Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The cyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Ethyl 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoate can be compared with other similar compounds such as:
Ethyl 4-(5-cyclopropyl-3-nitro-1H-imidazol-1-yl)butanoate: This compound has an imidazole ring instead of a pyrazole ring, which may result in different biological activities and reactivity.
Ethyl 4-(5-cyclopropyl-3-nitro-1H-triazol-1-yl)butanoate: This compound features a triazole ring, which can also influence its chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 4-(5-cyclopropyl-3-nitropyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H17N3O4/c1-2-19-12(16)4-3-7-14-10(9-5-6-9)8-11(13-14)15(17)18/h8-9H,2-7H2,1H3 |
InChI Key |
ZJYZGUXSIXCJFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
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